molecular formula BrC8F17<br>C8BrF17 B1679595 Perflubron CAS No. 423-55-2

Perflubron

Cat. No.: B1679595
CAS No.: 423-55-2
M. Wt: 498.96 g/mol
InChI Key: WTWWXOGTJWMJHI-UHFFFAOYSA-N
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Description

Perflubron (C₈F₁₇Br), a perfluorocarbon (PFC)-based compound, is a synthetic oxygen carrier with high gas solubility for oxygen (O₂) and carbon dioxide (CO₂). It is emulsified using egg yolk phospholipids, similar to formulations used in parenteral nutrition, and exhibits an oxygen capacity of 160 mL/L O₂ at a partial pressure of 66.6 kPa (500 mmHg) . Its stability at 4°C for up to four years makes it suitable for clinical storage . Applications include:

  • Blood substitutes: Temporary oxygen carrier in hemorrhagic shock or surgical settings .
  • Liquid ventilation: Treatment for acute respiratory distress syndrome (ARDS) and neonatal lung injury .
  • Imaging: Oral contrast agent for MRI and CT due to its high density and radiopacity .
  • Anti-inflammatory and antioxidant effects: Reduces oxidative damage and cytokine production independent of gas transport .

Chemical Reactions Analysis

Perflubron undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other halogens or functional groups under specific conditions.

    Oxidation and Reduction Reactions: While this compound is generally chemically inert, it can undergo oxidation and reduction reactions under extreme conditions.

    Common Reagents and Conditions: Reagents such as halogens (chlorine, fluorine) and strong oxidizing or reducing agents are commonly used in these reactions. Conditions often involve high temperatures and pressures to facilitate the reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of this compound.

Scientific Research Applications

Perflubron, also known as perfluorooctylbromide (PFOB), is a perfluorocarbon (PFC) liquid that has been investigated for various clinical and non-clinical applications . this compound has shown promise in improving lung function and reducing inflammation .

Scientific Research Applications

Respiratory Applications

  • Liquid Ventilation: this compound is used in liquid ventilation, a mechanical ventilation technique where lungs are insufflated with an oxygenated perfluorochemical liquid instead of air . It improves lung compliance by eliminating the air-liquid interface and opening atelectatic alveoli, which enhances oxygenation . this compound can be administered as a vapor or aerosol to achieve similar effects on lung compliance with fewer side effects . Total liquid ventilation (TLV) using perfluorocarbons has demonstrated promising results for managing neonatal respiratory distress .
  • Anti-inflammatory Effects: this compound has demonstrated the ability to decrease cytokine production (TNF alpha, IL 1, IL 6, IL 8) and chemotaxis of activated human alveolar or circulating macrophages in animal studies, suggesting a reduction in pulmonary inflammation and injury . Intratracheal administration of PFC liquids may also reduce pulmonary inflammation and injury . this compound treatment inhibited lung cellular inflammation and the expression of chemokines RANTES, MIP-1 alpha, MIP-1 beta, and MIP-2 in mice infected with respiratory syncytial virus (RSV) . It also abrogated nuclear factor-kappa B activation in the lungs of RSV-infected mice .
  • Pulmonary Gas Exchange: Aerosolized this compound improves gas exchange, lung mechanics, and pulmonary artery pressure . Studies on surfactant-depleted piglets showed that aerosolized this compound improved terminal dynamic compliance, pulmonary gas exchange, and pulmonary artery pressure in a dose-dependent manner .

Non-Respiratory Applications

  • Diagnostic Imaging: PFC liquids are useful as contrast media because they are inert, non-biotransformable, and of varying radiopacity . They support gas exchange and can be vaporized from the lung, providing useful diagnostic imaging . Radiographic studies of this compound-filled lungs have been informative in showing the degree of pulmonary hypoplasia in animals and humans with congenital diaphragmatic hernia (CDH) .
  • Other potential applications: PFCs can be used for brain cooling, drug delivery, gene transfer, or as a contrast agent for ultrasonography of the lung .

Data Table of this compound Applications

ApplicationDescription
Liquid VentilationImproves lung compliance and oxygenation by eliminating the air-liquid interface in the lungs .
Anti-inflammatory AgentReduces pulmonary inflammation and injury by decreasing cytokine production and inhibiting the expression of chemokines .
Pulmonary Gas Exchange ImprovementEnhances gas exchange, lung mechanics, and pulmonary artery pressure when administered in aerosolized form .
Diagnostic ImagingActs as a contrast medium due to its inert nature and varying radiopacity, aiding in visualizing lung structures and conditions like pulmonary hypoplasia .
Brain CoolingResearch suggests potential applications in brain cooling .
Drug DeliveryResearch suggests potential applications in targeted drug delivery .
Gene TransferResearch suggests potential applications in gene transfer .
Contrast Agent for UltrasonographyResearch suggests potential applications as a contrast agent for lung ultrasonography .

Case Studies

While the search results do not provide detailed case studies, they do allude to the following:

  • Infants with severe RSV infections: this compound may be considered in future clinical trials for infants with severe RSV infections requiring mechanical ventilation .
  • Neonatal Respiratory Distress: Total liquid ventilation (TLV) using perfluorocarbons has shown promising results for the management of neonatal respiratory distress .
  • Congenital Diaphragmatic Hernia (CDH): Radiographic studies of the this compound-filled lungs of animals and humans who had congenital diaphragmatic hernia (CDH) have proven informative to show the degree of pulmonary hypoplasia .

Mechanism of Action

Perflubron exerts its effects primarily through its ability to carry and deliver oxygen. When emulsified, this compound can maintain hemodynamic stability during major surgeries, potentially reducing or avoiding intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative hemoglobin levels . The molecular targets and pathways involved include the stabilization of oxygen delivery and the reduction of oxidative stress during surgical procedures.

Comparison with Similar Compounds

Perflubron belongs to the PFC family, which includes compounds like perfluorodecalin and perfluorohexane. Key differentiating factors are outlined below:

Table 1: Key Properties of this compound vs. General PFCs

Property This compound Other PFCs
O₂ Capacity 160 mL/L at 500 mmHg Varies; typically lower under similar conditions
CO₂ Solubility High (supports CO₂ removal in liquid ventilation) Moderate, depending on chemical structure
Clinical Stage Phase III trials for ARDS and blood substitutes Limited to preclinical or early-phase studies
Anti-inflammatory Effects Demonstrated in alveolar macrophages and endothelial cells Not commonly reported
Imaging Utility Effective as MRI/CT contrast agent Rarely used for imaging
Safety Profile Low systemic absorption; evaporative elimination Variable; some PFCs show prolonged retention

Table 2: Clinical Efficacy in Transfusion Delay (Orthopedic Surgery)

Treatment Transfusion Trigger Reversal Duration Reversal Rate
This compound (1.8 g/kg) + 100% O₂ 80 minutes (median) 97%
Autologous Blood 55 minutes 60%
Colloid + 100% O₂ 30 minutes 76%

Advantages Over Other PFCs

Enhanced Oxygen Delivery: Pre-oxygenation with 100% O₂ significantly increases O₂ dissolution and prolongs release compared to non-oxygenated this compound .

Multifunctional Applications : Unique utility in imaging, anti-inflammatory therapy, and respiratory support .

Clinical Readiness : Only PFC emulsion in Phase III trials for critical care applications .

Limitations and Challenges

Interference with Diagnostics: this compound causes spurious readings in hemolyzing CO-oximeters (e.g., OSM3, AVL Omni 6), overestimating carboxyhemoglobin by up to 13.2% and methemoglobin by 8.4% . Non-hemolyzing instruments (e.g., AVOX4000, IL Synthesis) are less affected .

Dose-Dependent Side Effects : Fever, back pain, and transient inflammation observed in imaging studies .

Biological Activity

Perflubron, also known as perfluorooctyl bromide (PFOB), is a perfluorocarbon compound that has garnered attention for its unique properties in medical applications, particularly in respiratory therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several biological activities that make it a valuable agent in various medical contexts:

  • Oxygen Carrier : this compound can dissolve oxygen and carbon dioxide, enhancing gas exchange in the lungs.
  • Oxidative Stress Reduction : It has been shown to protect biological systems from oxidative damage, independent of its anti-inflammatory properties. In vitro studies demonstrated a significant reduction in oxidative stress markers when cells were exposed to this compound prior to oxidative injury .

1. Partial Liquid Ventilation (PLV)

This compound is primarily known for its use in partial liquid ventilation (PLV) for patients with severe respiratory distress, particularly premature infants. Studies have shown that PLV with this compound can improve lung function significantly:

  • A study involving 13 premature infants indicated that arterial oxygen tension increased by 138% within one hour after instillation of this compound, with dynamic compliance improving by 61% .
  • Chest radiographs revealed symmetric filling and patchy clearing during the transition from liquid to gas ventilation, suggesting effective lung recruitment.

2. Extracorporeal Membrane Oxygenation (ECMO)

In a case study involving a young patient with acute respiratory distress syndrome (ARDS), this compound was used alongside ECMO to facilitate the clearance of intraalveolar debris. The use of this compound led to improved oxygenation and lung aeration over time .

3. Aerosolized Delivery

Research has explored the aerosolized delivery of this compound in animal models. A dose-response study in neonatal swine demonstrated that aerosolized this compound significantly improved arterial oxygen pressure and reduced pulmonary artery pressure, indicating enhanced lung mechanics .

Efficacy of this compound in Various Studies

The following table summarizes key findings from various studies on the efficacy and safety of this compound:

Study Population Intervention Outcome Measures Results
Premature InfantsPartial Liquid Ventilation with this compoundArterial Oxygen Tension, Dynamic ComplianceIncreased by 138%, improved by 61%
ARDS PatientThis compound with ECMOLung Aeration, OxygenationSignificant improvement noted
Neonatal SwineAerosolized this compoundArterial Oxygen Pressure, Pulmonary Artery PressureImproved significantly at higher doses

Safety Profile

Safety studies have indicated that intravenous administration of this compound emulsion does not adversely affect immune function or cause significant inflammatory responses. Participants exhibited only minor flu-like symptoms post-administration .

Q & A

Basic Research Questions

Q. What are the key formulation parameters influencing Perflubron emulsion stability, and how are they optimized?

Q. How does this compound enhance MRI imaging of the gastrointestinal tract, and what protocols maximize efficacy?

this compound darkens bowel regions by displacing water in T1-, T2-, and proton-density-weighted sequences. Optimal timing is 5–30 minutes post-ingestion for upper abdominal imaging and 10–40 minutes for pelvic imaging. Clinical trials (n=127) show 92% efficacy in bowel darkening across MRI field strengths (0.38–1.5 T) without artifacts .

Q. What methodologies are used to assess this compound’s oxygen-carrying capacity in preclinical models?

Preclinical studies use intratumoral oxygen probes (e.g., Presens system) to measure real-time oxygen tension after intravenous this compound infusion. A dose of 15 mL/kg increases tumor oxygen levels from 0.02% to >5% within minutes, destabilizing hypoxia-inducible factors (HIF-1α) .

Advanced Research Questions

Q. How do researchers reconcile this compound’s anti-inflammatory effects with its suppression of neutrophil chemotaxis?

this compound reduces Syk phosphorylation in neutrophils, impairing chemotaxis and phagocytosis . However, its anti-inflammatory properties (e.g., attenuated oxidative stress in endothelial cells) are independent of this mechanism, as shown by reduced malondialdehyde levels in lipid peroxidation assays . Researchers must differentiate between direct cellular inhibition and systemic anti-inflammatory outcomes in experimental models.

Q. What experimental strategies mitigate this compound-induced interference in CO-oximetry during clinical studies?

Hemolyzing CO-oximeters (e.g., OSM3, IL482) show significant errors in carboxyhemoglobin (↑13.2%) and methemoglobin (↑8.4%) readings at this compound concentrations >28 g/L. Non-hemolyzing instruments (e.g., AVOXimeter 4000) are preferred, as they reduce interference to <1.4% . Standardizing blood samples to 70 g/L hemoglobin and simulating hemodilution (20% hematocrit) improve data reliability .

Q. How does nebulized this compound enhance lung gene expression without provoking inflammation?

Nebulized this compound transiently disrupts airway tight junctions, increasing adenovirus/AAV vector penetration. Gene expression peaks 6 hours post-exposure, with no inflammation observed in BAL fluid or histology (n=3–5 mice/macaques). Critical parameters include ≥60-minute nebulization and vector administration timing .

Q. What pharmacokinetic models describe this compound’s distribution and elimination in partial liquid ventilation (PLV)?

In adults (n=18), this compound distributes preferentially to dependent lung regions (radiographic score: 3.8 vs. 1.9 in anterior regions). Elimination occurs via evaporation (9.4 mL/h initially) and serum levels plateau at 0.26 mg/dL, persisting for 7 days post-administration . Phase I/II trials use gas chromatography for serum quantification and sequential radiographs for spatial tracking .

Q. Methodological Considerations

Q. How should researchers design studies to optimize this compound’s dual role as a contrast agent and oxygen carrier?

  • Contrast Imaging : Prioritize T2-weighted sequences and track timing-dose relationships .
  • Oxygen Delivery : Use hyperoxia (FiO₂ >0.8) to maximize oxygen dissolution and monitor via invasive probes .
  • Conflict Mitigation : Separate imaging and therapeutic dosing phases to avoid signal interference.

Q. What statistical approaches address variability in this compound emulsion stability data?

Multivariate analysis (e.g., ANOVA with Tukey post-test) accounts for interactions between this compound concentration, EYP levels, and storage temperatures. Logarithmic models (e.g., droplet growth rate vs. 1/T) predict stability across 5–40°C .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on this compound’s inflammatory effects?

Discrepancies arise from model specificity:

  • Anti-inflammatory : Reduced BAL cytokines and oxidative stress in ARDS models .
  • Pro-inflammatory : Transient neutrophil influx in liquid ventilation (72-hour post-administration) .
    Resolution : Context-dependent dosing and species differences (mice vs. primates) must be controlled .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWWXOGTJWMJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BrC8F17, C8BrF17
Record name Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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DSSTOX Substance ID

DTXSID5046560
Record name 1-Bromoheptadecafluorooctane
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Molecular Weight

498.96 g/mol
Source PubChem
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Mechanism of Action

Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels.
Record name Perflubron
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CAS No.

423-55-2
Record name Perfluorooctyl bromide
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Record name Perflubron [USAN:USP:INN]
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Record name Perflubron
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Record name PERFLUBRON
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Synthesis routes and methods I

Procedure details

13.0 g (0.09 mol) of finely ground copper bromide of the formula CuBr are put into a bomb tube of capacity 25 cm3 and made of glass, and are subjected to a temperature of 200° C. under a pressure of 10 Pa for 4 hours, in order to remove residual water. After the bomb tube has cooled to room temperature, anhydrous nitrogen is passed into it and 16.4 g (0.03 mol) of perfluorooctyl iodide are added, and the bomb tube is sealed by fusion and shaken for 50 hours at 240° to 250° C. 3 mol of bromide ions are employed per mol of bound iodine atom. When the reaction is complete, the bomb tube is opened and the organofluorine products are distilled out of the bomb tube by heating at 200° C. This gives 12.8 g of distillate which, according to analysis by gas chromatography is composed of 97.7% by weight of perfluorooctyl bromide; 1.9% by weight of unreacted perfluorooctyl iodide and 0.3% by weight of CF3 (CF2)7H. This corresponds to a yield of 83.5% of perfluorooctyl bromide, relative to perfluorooctyl iodide employed.
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CuBr
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Synthesis routes and methods II

Procedure details

The protocol of Example 1 was repeated to form four additional emulsions, except that in successive emulsions, the fluorocarbon was perfluorooctyl bromide containing 1%, 2%, 5%, and 10% perfluorodecyl bromide (w/w), respectively.
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Synthesis routes and methods III

Procedure details

Perfluorononanoic acid 100 g (0.215 mole), bromine 41 g (0.258 mole) and Freon 113 (500 ml) were mixed in a 2-liter Teflon plastic bottle. This plastic reactor was equipped with a Teflon-coated magnetic stir bar, inlet and outlet tubes made of Teflon-FEP, and a thermocouple coated with Teflon-FEP. The outlet tube was connected to a condensor which was chilled with an ethylene glycol-water mixture. The acid solution was warmed to 30 ° C. through agitation while the reactor was purged of air by flushing it with an inert gas, such as nitrogen, through the inlet tube; The nitrogen flow was terminated and fluorine gas was bubbled into the mixture at 30 cc/min. The fluorine, supplied by Air Products, was used without further purification. The fluorine flow rate was controlled with a Monel needle valve and monitored with a Hastings mass flow transducer. Despite an exothermic reaction occurring immediately, the reaction temperature was kept at 30°-40° C. throughout the reactor by external cooling. The fluorine flow was maintained until the color of the solution turned from deep red to light yellow. Approximately 2.2 fold excess of fluorine (based on the initial amount of acid used) was required to produce this result. After the fluorine gas was terminated, the reactor was again purged with nitrogen and the mixture was carefully poured into water. The organic precipitate was washed with water containing a small amount of sodium thiosulfite, and then dried over magnesium sulfate. Fractional distillation of the precipitate produced 100 grams of perfluorooctyl bromide (97% yield) having a boiling point between 142°-144° C.
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113
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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